molecular formula C23H22N6O4 B3010929 (E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide CAS No. 1396890-37-1

(E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide

Cat. No.: B3010929
CAS No.: 1396890-37-1
M. Wt: 446.467
InChI Key: CKLHTMFUIHJNGF-WUXMJOGZSA-N
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Description

The compound (E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide features a benzodioxole moiety, an acrylamide linker, a phenyl-tetrazole core, and an N-cyclopentyl carboxamide group. The cyclopentyl group likely improves lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

2-[4-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]phenyl]-N-cyclopentyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4/c30-21(12-6-15-5-11-19-20(13-15)33-14-32-19)24-17-7-9-18(10-8-17)29-27-22(26-28-29)23(31)25-16-3-1-2-4-16/h5-13,16H,1-4,14H2,(H,24,30)(H,25,31)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLHTMFUIHJNGF-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzo[d][1,3]dioxole derivatives, have been reported to modulate atp-binding cassette transporters. These transporters play a crucial role in cellular processes, including the transport of various molecules across extracellular and intracellular membranes.

Biological Activity

The compound (E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is a complex organic molecule featuring a tetrazole ring and a benzo[d][1,3]dioxole moiety, which are known for their potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Benzo[d][1,3]dioxole : Known for its presence in various bioactive compounds.
  • Tetrazole Ring : Associated with a range of biological activities including antimicrobial and anticancer effects.
  • Acrylamide and Carboxamide Functionalities : These groups suggest potential reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance:

  • A series of tetrazole derivatives have been synthesized and tested for their antibacterial activity, showing effectiveness against various strains including Staphylococcus aureus and Escherichia coli .
  • The introduction of specific functional groups has been shown to enhance the antimicrobial efficacy of tetrazole compounds .
CompoundActivityReference
2-methyl-3-{4-[2-(1H-tetrazol-5-yl-ethylamino]phenyl}-3H-quinazolin-4-oneModerate against tested organisms
5-thio-substituted tetrazolesModerate against E. faecalis, increased against S. aureus

Anticancer Activity

Tetrazole-containing compounds have also demonstrated promising anticancer activities:

  • Certain derivatives have shown significant cytotoxic effects against various cancer cell lines, such as liver carcinoma (Hep G2) and lung adenocarcinoma (A549) .
  • The mechanism often involves binding to DNA and inhibiting tubulin polymerization, which is crucial for cancer cell division .
CompoundCell LineIC50 Value (µM)Reference
Compound 80Hep G24.2
Compound 82A5491.1 (inhibitor of tubulin polymerization)

Case Studies

Several studies highlight the biological activity of similar compounds:

  • Antiprotozoal Activity : Research has shown that azabicyclo-nonanes with tetrazole or sulfonamide structures exhibit antiplasmodial activity against Plasmodium falciparum with IC50 values in the low micromolar range .
  • Cytotoxicity Studies : Compounds were evaluated for cytotoxic effects on normal cell lines alongside their therapeutic potential against cancer cells, demonstrating a balance between efficacy and safety .

The exact mechanism of action for this compound remains largely unexplored. However, based on structural similarities to other biologically active compounds, it is hypothesized that:

  • The compound may interact with DNA or inhibit key enzymes involved in cellular processes.
  • The presence of the tetrazole ring could facilitate interactions with metal ions or proteins involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs were identified from literature, focusing on shared motifs like benzodioxole, acrylamide, tetrazole, or carboxamide groups.

Table 1: Structural Comparison with Similar Compounds
Compound ID & Source Key Features Differences vs. Target Compound Implications
Target Compound Benzo[d][1,3]dioxole, acrylamido, phenyl-tetrazole, N-cyclopentyl carboxamide N/A High nitrogen content (tetrazole) enhances acidity; cyclopentyl increases lipophilicity.
Benzo[d][1,3]dioxole, imidazole, chlorophenyl, hydrazinecarboxamide Imidazole replaces tetrazole; hydrazinecarboxamide linker Reduced acidity (imidazole vs. tetrazole); chlorophenyl enhances hydrophobicity.
Acrylamido, benzoimidazole, hydroxy/methoxyphenyl Benzoimidazole core; polar substituents Benzoimidazole may enhance π-π stacking; hydroxy/methoxy groups improve solubility.
Benzo[d][1,3]dioxole, cyclopropane, thiazol, carboxamide Thiazol replaces tetrazole; cyclopropane ring Thiazol’s sulfur enables unique interactions; cyclopropane adds steric strain.
1,2,4-Triazole-thione, chlorophenyl Triazole-thione core; no benzodioxole Thione group acts as hydrogen bond acceptor; higher sulfur content alters redox behavior.
Pyrazole, dichlorobenzylidene, carbohydrazide Pyrazole replaces tetrazole; carbohydrazide group Carbohydrazide’s NH2 enhances hydrogen bonding; dichlorophenyl increases electronegativity.

Physicochemical and Pharmacological Implications

  • Tetrazole vs.
  • Acrylamide Linker : Present in both the target compound and ’s analog, this group facilitates conjugation and may stabilize the (E)-configuration, critical for binding interactions .
  • Benzodioxole vs. Benzoimidazole : Benzodioxole () offers metabolic resistance due to its electron-rich aromatic system, whereas benzoimidazole () may improve DNA intercalation or enzyme inhibition .
  • Carboxamide vs. Hydrazinecarboxamide : The cyclopentyl carboxamide in the target compound likely enhances lipophilicity compared to ’s hydrazinecarboxamide, which has a more polarizable NH group .

Methodological Considerations

  • Synthesis and Characterization : X-ray crystallography () confirmed the (E)-configuration of acrylamide derivatives, ensuring structural fidelity . Spectroscopic techniques (FT-IR, NMR) were consistently used across studies to verify functional groups .
  • Similarity Metrics : Chemoinformatics tools like the Tanimoto coefficient () quantify structural overlap, though specific data for these compounds is lacking. Such methods highlight the importance of heterocycles and substituents in defining similarity .

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